molecular formula C23H21N3O3S3 B2901873 N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 899732-09-3

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2901873
CAS No.: 899732-09-3
M. Wt: 483.62
InChI Key: AXEYTFGWEFGVSD-UHFFFAOYSA-N
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Description

The compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (CAS No. 899732-09-3) is a small-molecule derivative featuring a benzothiazole core linked to a piperidine-4-carboxamide scaffold via a phenyl group. Its molecular formula is C23H21N3O3S3, with a molecular weight of 483.636 g/mol . The structure includes a thiophene-2-sulfonyl group attached to the piperidine ring, distinguishing it from analogs with phenylsulfonyl or other heterocyclic substituents.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S3/c27-22(16-11-13-26(14-12-16)32(28,29)21-6-3-15-30-21)24-18-9-7-17(8-10-18)23-25-19-4-1-2-5-20(19)31-23/h1-10,15-16H,11-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEYTFGWEFGVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23H21N3O3S3
  • Molecular Weight : 483.6 g/mol
  • CAS Number : 899732-09-3

The structure includes a benzothiazole moiety linked to a thiophene sulfonamide and a piperidine carboxamide, which contributes to its biological activity.

Target Interactions

The primary biological target for this compound appears to be related to its anti-tubercular activity. It has been shown to inhibit the enzyme DprE1, crucial for the survival of Mycobacterium tuberculosis (M. tuberculosis) .

Mode of Action

The inhibition mechanism involves disrupting essential metabolic pathways in M. tuberculosis, leading to bacterial cell death. The compound's efficacy can vary based on environmental conditions and specific molecular interactions .

Pharmacokinetics

Recent studies have indicated that the pharmacokinetic profile of this compound is favorable for therapeutic use. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest good absorption and low toxicity in human cell lines .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains, particularly M. tuberculosis. In vitro studies have demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Cytotoxicity Studies

Cytotoxicity assessments on HEK-293 (human embryonic kidney) cells show that the compound is non-toxic at effective concentrations used for anti-tubercular activity . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

  • Anti-Tubercular Efficacy : A study highlighted the synthesis of several benzothiazole derivatives, including this compound, which showed promising activity against M. tuberculosis. The most active compounds were further evaluated for their cytotoxicity and molecular interactions through docking studies .
  • Enzyme Inhibition : Another research effort focused on evaluating the enzyme inhibitory effects of related compounds bearing similar structural motifs. The results indicated potential applications in treating diseases linked to enzyme dysregulation .

Comparative Analysis with Related Compounds

Compound NameActivityIC50 (μM)Toxicity
This compoundAnti-tubercular1.35 - 2.18Non-toxic
PyrazinamideAnti-tubercular0.5 - 1.0Moderate
Benzothiazole Derivative AAntimicrobial5 - 10Low

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamide backbone but differ in the sulfonyl substituents attached to the piperidine nitrogen. Below is a detailed comparison:

Key Observations

Halogenated phenylsulfonyl derivatives (e.g., 3,5-difluoro in ) exhibit electron-withdrawing effects, which may improve stability but reduce solubility. Dimethoxyphenylsulfonyl groups (e.g., ) increase steric bulk and electron density, which could hinder enzyme active-site penetration.

Synthetic Efficiency: Yields for phenylsulfonyl analogs range widely (16–75%), with 2,4-dimethylphenylsulfonyl derivatives achieving the highest yield (75%) .

Biological Activity :

  • While direct biological data for the main compound is absent, structurally related 1,2,4-triazole-benzothiazole hybrids (e.g., 6-fluoro and 6-methyl derivatives) demonstrate potent antibacterial activity against S. aureus and M. tuberculosis .
  • Thiophene-sulfonyl groups, as in the main compound, are less common in reported inhibitors, suggesting a niche role in targeting sulfur-rich enzymes like MMPs or proteases .

Table 2: Pharmacological Potential of Analogous Compounds

Compound Class Reported Activity Mechanism Insights Reference
1,2,4-Triazole-benzothiazoles Antibacterial (Gram-positive), antitubercular Disruption of bacterial cell wall synthesis
Piperidine-4-carboxamides MMP-9 inhibition (IC50 ~25–27 μmol/L) Chelation of catalytic zinc ions
Hydroxypiperidinyl-thiazoles Analgesic and anti-inflammatory Modulation of COX-2 or opioid receptors

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